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Compound of Interest

Compound Name: Uhmcp1

Cat. No.: B12396136 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis and evaluation of analogs of

Uhmcp1, a small molecule inhibitor of U2AF homology motif (UHM) domains with potential

therapeutic applications, particularly in oncology. These protocols and notes are intended to

facilitate research into the structure-activity relationships (SAR) of Uhmcp1 analogs and the

development of more potent and selective inhibitors of UHM domain-containing proteins

involved in RNA splicing.

Introduction
Uhmcp1 was identified as a small molecule that inhibits the protein-protein interaction between

the UHM domain of U2AF65 (also known as U2AF2) and the splicing factor SF3b155 (SF3B1)

[1]. This interaction is crucial for the early stages of spliceosome assembly. By disrupting this

process, Uhmcp1 and its analogs can impact RNA splicing and induce cell death, making them

promising candidates for anticancer drug development[1]. Subsequent research has led to the

development of analogs, such as SF1-8, with modified scaffolds that exhibit inhibitory activity

against the UHM domain of U2AF1, a protein frequently mutated in myelodysplastic syndromes

(MDS) and acute myeloid leukemia (AML)[2][3][4].

This guide details the chemical synthesis of a key Uhmcp1 analog, SF1-8, and provides data

on the biological activity of several analogs, offering a starting point for further chemical

exploration and biological characterization.
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Data Presentation: Biological Activity of Uhmcp1
Analogs
The following table summarizes the inhibitory activity (IC50 values) of Uhmcp1 and several of

its analogs against various UHM domains. This data is crucial for understanding the potency

and selectivity of these compounds and for guiding the design of future analogs.

Compound
Target UHM
Domain

IC50 (µM) Reference

Uhmcp1 U2AF2 30

SPF45 74.85 ± 6.18

SF1-8 U2AF1 59.33 ± 0.02

RBM39 >300

SPF45 >300

PUF60 >300

Hit2/9 U2AF1 343.05 ± 62.44

Analog 7c U2AF1 45.1 ± 2.3

SPF45 65.4 ± 3.1

Analog 8c U2AF1 55.2 ± 4.5

Analog 8d U2AF1 58.7 ± 5.1

Analog 8e U2AF1 60.1 ± 3.8

Experimental Protocols
This section provides a detailed methodology for the chemical synthesis of SF1-8, a

representative Uhmcp1 analog with a pyrazole-carboxamide core. The synthesis is based on

the procedures described in the supplementary information of the publication by Yuan et al..

General Synthesis Scheme for SF1-8 and Analogs
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The synthesis of SF1-8 and related analogs generally follows a multi-step route involving the

formation of a pyrazole core, followed by amide coupling and subsequent modifications.

Synthesis of Pyrazole Intermediate

Amide Coupling Final Modification (Optional)

Starting Material A
(e.g., Ethyl 3-amino-1H-pyrazole-4-carboxylate) Intermediate 1

Reaction 1

Pyrazole Carboxylic Acid

Hydrolysis

SF1-8 Analog Precursor

Amide Coupling
(e.g., HATU, DIPEA)

Amine Component Final SF1-8 Analoge.g., Alkylation

Click to download full resolution via product page

Caption: General synthetic workflow for Uhmcp1 analogs.

Detailed Protocol for the Synthesis of SF1-8
Step 1: Synthesis of the Pyrazole Carboxylic Acid Intermediate

Reaction Setup: To a solution of ethyl 3-amino-1H-pyrazole-4-carboxylate in a suitable

solvent (e.g., dichloromethane), add the appropriate acyl chloride or anhydride.

Reaction Conditions: Stir the reaction mixture at room temperature for a specified time until

the reaction is complete, as monitored by thin-layer chromatography (TLC).

Work-up and Purification: Upon completion, quench the reaction with water and extract the

product with an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure. Purify the crude product by column

chromatography on silica gel to obtain the acylated pyrazole intermediate.

Hydrolysis: Dissolve the purified intermediate in a mixture of tetrahydrofuran (THF) and

water, and add lithium hydroxide (LiOH). Stir the mixture at room temperature until the ester

is fully hydrolyzed. Acidify the reaction mixture with hydrochloric acid (HCl) and extract the

pyrazole carboxylic acid product.
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Step 2: Amide Coupling to form the SF1-8 Precursor

Reaction Setup: Dissolve the pyrazole carboxylic acid from Step 1 in dimethylformamide

(DMF). Add HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-

oxid hexafluorophosphate), the desired amine, and N,N-diisopropylethylamine (DIPEA).

Reaction Conditions: Stir the reaction mixture at room temperature overnight.

Work-up and Purification: Dilute the reaction mixture with water and extract the product with

ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and

concentrate. Purify the crude product by flash chromatography to yield the SF1-8 precursor.

Step 3: Final N-Alkylation to Yield SF1-8

Reaction Setup: To a solution of the SF1-8 precursor in a suitable solvent such as DMF, add

a base (e.g., sodium hydride) followed by the appropriate alkylating agent (e.g., methyl

iodide).

Reaction Conditions: Stir the reaction at room temperature for several hours.

Work-up and Purification: Quench the reaction with water and extract the final product. Purify

by chromatography to obtain the pure SF1-8.

Mandatory Visualizations
Uhmcp1 Signaling Pathway: Inhibition of Spliceosome
Assembly
Uhmcp1 and its analogs function by interfering with the early stages of spliceosome assembly,

a critical process in pre-mRNA splicing. The diagram below illustrates the targeted protein-

protein interaction.
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Caption: Uhmcp1 inhibits the U2AF2-SF3B1 interaction.

Experimental Workflow for Uhmcp1 Analog Synthesis
and Evaluation
The following diagram outlines the logical workflow from the synthesis of Uhmcp1 analogs to

their biological evaluation.
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Caption: Workflow for Uhmcp1 analog development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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